benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromene-based derivative characterized by a 4-oxo-4H-chromen core substituted with a 3-methoxyphenoxy group at position 3, a methyl group at position 2, and a benzyl acetoxy moiety at position 5. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxyphenoxy group in this compound may enhance its lipophilicity and metabolic stability compared to simpler chromenes .
Properties
IUPAC Name |
benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-17-26(33-21-10-6-9-19(13-21)29-2)25(28)22-12-11-20(14-23(22)32-17)30-16-24(27)31-15-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZZPFFELFWOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the chromen-4-one intermediate.
Attachment of the benzyl group: The final step involves the esterification reaction where benzyl alcohol reacts with the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Bioactivity: The 3-methoxyphenoxy group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to halogenated analogues (e.g., bromo or chloro derivatives) . Benzyl vs.
Ester Group Variations: The acetate ester in the target compound offers faster metabolic cleavage compared to the butanoate ester in , which may influence pharmacokinetics .
Reactivity Trends:
- Etherification : The 7-hydroxy group on the chromen core is highly reactive toward alkylation or arylation under basic conditions (e.g., Cs₂CO₃ in DMF) .
- Ester Stability : Benzyl esters (as in the target compound) are more stable under acidic conditions compared to methyl or ethyl esters .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~4.35 (similar to ), making it moderately lipophilic. This is lower than chlorinated derivatives (e.g., , logP ~5.2) due to the polar methoxy group .
- Thermal Stability: Brominated derivatives (e.g., ) exhibit higher boiling points (~546°C) compared to non-halogenated analogues (~500°C) due to increased molecular weight .
Biological Activity
Benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as benzyl (7-(3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-4-yl)oxy)acetate, is a synthetic organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on relevant research findings, case studies, and structural characteristics.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 446.4487 g/mol. Its structure features a chromone core, which is commonly associated with various bioactive compounds. The chromone structure contributes to its potential pharmacological properties, particularly in the inhibition of enzymes relevant to various diseases.
Antioxidant Properties
Research indicates that compounds with chromone structures often exhibit significant antioxidant activity. For instance, derivatives of coumarins, which include chromones, have been shown to scavenge free radicals effectively and protect cells from oxidative stress. This property is critical in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
This compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
In vitro studies have shown that related compounds exhibit varying degrees of AChE inhibition, suggesting that this compound may possess similar properties. For example, a study reported that certain coumarin derivatives demonstrated IC50 values ranging from 2.7 µM to higher concentrations for AChE inhibition, indicating strong potential for therapeutic applications against Alzheimer's disease .
Case Studies and Research Findings
- Coumarin Derivatives : A study synthesized several coumarin-based compounds and tested their biological activities, highlighting the importance of structural modifications in enhancing enzyme inhibition properties. Compounds with methoxy substitutions showed improved interactions with AChE due to increased hydrophobic interactions and hydrogen bonding capabilities .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to target enzymes such as AChE. These studies indicated favorable binding interactions, supporting the hypothesis that this compound could serve as a lead for further drug development targeting neurodegenerative diseases.
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure | 2.7 | AChE Inhibitor |
| Compound B | Structure | 5.0 | Antioxidant |
| Benzyl 2-{...} | Structure | TBD | TBD |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise synthesis : Begin with cyclization of substituted phenols to form the chromenone core, followed by etherification with 3-methoxyphenol and esterification with benzyl acetate. Use solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity .
- Optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via TLC and purify intermediates using column chromatography .
- Yield improvement : Employ high-purity reagents and recrystallization for final product purification .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Spectroscopic techniques :
- NMR : Use - and -NMR to confirm substituent positions and ester linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (414.457 g/mol) and fragmentation patterns .
Q. What are the key stability considerations for this compound under various laboratory conditions?
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group .
- Solvent compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but degrades in protic solvents (e.g., methanol) over prolonged periods .
- Light sensitivity : Protect from UV exposure to avoid chromenone core degradation .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Approach :
- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Stereochemical analysis : Confirm enantiomeric purity via chiral HPLC or circular dichroism, as stereochemistry impacts receptor binding .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets, such as enzymes or receptors?
- Experimental techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , ) with immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Enzyme inhibition assays : Monitor activity modulation via fluorometric or colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
Q. What strategies are effective for analyzing metabolic pathways and degradation products of this compound?
- In vitro models :
- Liver microsomes : Incubate with cytochrome P450 enzymes to identify phase I metabolites (e.g., hydroxylation, demethylation) .
- LC-MS/MS : Profile metabolites using reverse-phase chromatography and tandem MS for structural elucidation .
- Degradation studies : Expose to accelerated conditions (e.g., 40°C, 75% humidity) and analyze degradation products via NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
